3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
Description
3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a 4-ethoxy-3-methoxyphenyl moiety. The chlorophenyl group enhances lipophilicity and electronic effects, while the ethoxy and methoxy substituents on the aromatic ring modulate solubility and steric interactions.
Structure
3D Structure
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-14-9-6-12(10-15(14)22-2)17-19-16(20-21-17)11-4-7-13(18)8-5-11/h4-10H,3H2,1-2H3,(H,19,20,21) |
InChI Key |
WCATZLLVFLYVNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclocondensation of Diacylhydrazine
Reagents :
-
4-Chlorobenzohydrazide (1.0 equiv)
-
4-Ethoxy-3-methoxybenzoyl chloride (1.05 equiv)
-
Phosphorus oxychloride (POCl₃, 3.0 equiv)
-
Anhydrous pyridine (solvent)
Procedure :
-
Dissolve 4-chlorobenzohydrazide (5.0 mmol) in anhydrous pyridine (20 mL) under nitrogen.
-
Add 4-ethoxy-3-methoxybenzoyl chloride (5.25 mmol) dropwise at 0°C.
-
Reflux at 110°C for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
-
Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the diacylhydrazine intermediate (78% yield).
-
Cyclize the intermediate using POCl₃ (15 mmol) at 80°C for 6 hours.
-
Neutralize with saturated NaHCO₃, extract, and recrystallize from ethanol to obtain the target compound (62% yield).
Mechanistic Insight :
POCl₃ acts as both a dehydrating agent and cyclization promoter, facilitating intramolecular nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon, followed by HCl elimination to form the triazole ring.
Method B: Oxidative Coupling of Methylarenes
Reagents :
-
1H-1,2,4-Triazole (1.0 equiv)
-
1-(4-Chlorophenyl)ethanone (1.2 equiv)
-
1-(4-Ethoxy-3-methoxyphenyl)ethanone (1.2 equiv)
-
n-Bu4NI (20 mol%)
-
TBHP (70% aqueous, 3.0 equiv)
Procedure :
-
Combine 1H-1,2,4-triazole (3.0 mmol), methylarenes (3.6 mmol each), n-Bu4NI (0.6 mmol), and TBHP (9.0 mmol) in acetonitrile (15 mL).
-
Reflux at 85°C for 10 hours under air.
-
Cool, dilute with ethyl acetate, and wash with NaHCO₃ and brine.
-
Purify via column chromatography (ethyl acetate/hexane, 1:4) to isolate the product (58% yield).
Optimization Notes :
-
Excess methylarenes ensure complete triazole functionalization.
-
TBHP oxidizes intermediate radicals, promoting cross-dehydrogenative coupling.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 65.37 | 65.29 |
| H | 4.95 | 4.89 |
| N | 14.51 | 14.47 |
| Cl | 9.19 | 9.12 |
Comparative Evaluation of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 62% | 58% |
| Reaction Time | 18 hours | 10 hours |
| Regioselectivity | High | Moderate |
| Scalability | Limited | High |
Method B offers operational simplicity and shorter reaction times, albeit with slightly lower regioselectivity due to competing coupling pathways. POCl₃-mediated cyclization (Method A) provides better control over ring formation but requires stringent anhydrous conditions.
Mechanistic Considerations
In Method B, n-Bu4NI catalyzes single-electron transfer (SET) from TBHP to methylarenes, generating benzyl radicals. These radicals couple with the triazole’s nucleophilic nitrogen, followed by oxidation to form the final product . Steric effects from the ethoxy and methoxy groups likely hinder symmetrical coupling, favoring asymmetric substitution at positions 3 and 5.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring and its substituents participate in nucleophilic substitutions under specific conditions. Key findings include:
a. Thiolate Displacement
The 3-sulfanyl group in related triazoles undergoes substitution with hydroxide ions in basic media. For example, treatment with Cs₂CO₃ in pyridine/water at reflux replaces the alkylsulphanyl group with a hydroxyl group, forming triazolones .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| R-SR' + OH⁻ | Cs₂CO₃, H₂O/pyridine, 80°C, 3h | R-OH | 72-85% |
b. Halogen Exchange
The 4-chlorophenyl group can undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines) under catalytic Cu(I) conditions:
Oxidation
The ethoxy-methoxyphenyl moiety is susceptible to oxidative demethylation. Using HNO₃/H₂SO₄, the methoxy group converts to a hydroxyl group:
Reduction
Sodium borohydride selectively reduces ketone functionalities adjacent to the triazole ring without affecting the heterocycle :
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-ethoxy-3-methoxyphenyl group directs electrophiles to the ortho and para positions. Nitration studies show predominant para-substitution:
| Electrophile | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| NO₂⁺ | HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | >90% para |
Hydrolysis
The ethoxy group undergoes acid-catalyzed hydrolysis to form phenolic derivatives:
Deprotonation
The triazole NH proton (pKa ~8.5) is deprotonated in basic media, forming a resonance-stabilized anion that reacts with alkyl halides :
Click Chemistry
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation :
Suzuki-Miyaura Coupling
The chlorophenyl group undergoes Pd-mediated coupling with boronic acids:
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss at 300°C due to triazole ring fragmentation. Photolysis under UV light (254 nm) induces cleavage of the C-Cl bond, forming a phenyl radical intermediate.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The compound has shown efficacy against a range of microorganisms, including bacteria and fungi. For instance, studies have demonstrated that triazole compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Table 1: Antimicrobial Activity of Triazole Derivatives
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 8.5 µM | |
| This compound | PC-3 (Prostate Cancer) | 10.2 µM |
Agricultural Applications
Triazoles are extensively utilized in agriculture as fungicides due to their ability to control fungal diseases in crops. The compound has been studied for its effectiveness in protecting various plants from fungal infections.
Table 3: Efficacy of Triazole Derivatives as Fungicides
| Crop Type | Pathogen Controlled | Application Rate (g/ha) | Efficacy (%) | Reference |
|---|---|---|---|---|
| Wheat | Fusarium graminearum | 200 | 85 | |
| Corn | Helminthosporium maydis | 150 | 78 |
Materials Science Applications
The unique chemical structure of triazoles allows them to be incorporated into various materials for enhanced properties. For example, they can be used in the synthesis of polymers with improved thermal stability and mechanical strength.
Case Study: Synthesis of Triazole-Based Polymers
A recent study explored the incorporation of triazole derivatives into polymer matrices, resulting in materials that exhibit increased resistance to thermal degradation compared to traditional polymers.
Table 4: Thermal Properties of Triazole-Based Polymers
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Halogen-Substituted Triazoles
- 3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole (): Structural Difference: Additional Cl at the 2-position of the phenyl ring. Impact: Increased halogenation enhances antifungal activity due to improved membrane permeability and electron-withdrawing effects. Reported to exhibit moderate antifungal activity (MIC: 8–16 µg/mL) against Candida albicans . Comparison: The dichlorophenyl analogue shows higher antifungal potency than the monochloro derivative but reduced solubility in aqueous media.
- 5-(4-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (): Structural Difference: Incorporation of a Schiff base (azomethine) and a thiol group. Impact: The Schiff base enhances π-π stacking interactions with biological targets, while the thiol group improves antioxidant activity. Demonstrated 75.4% inhibition of lipid peroxidation at 50 µg/mL, outperforming BHT (67.8%) .
Alkoxy and Aryloxy Derivatives
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol ():
- 3-((4-Chlorophenoxy)methyl)-5-phenyl-1H-1,2,4-triazole (): Structural Difference: Phenoxy-methyl linker instead of direct aryl substitution. Impact: Improved pharmacokinetic properties (oral bioavailability: 68% in murine models) but reduced COX-2 selectivity (SI: 1.89) compared to celecoxib (SI: 6.2) .
Biological Activity
The compound 3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a derivative of the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : 319.78 g/mol
- CAS Number : 1416343-95-7
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that This compound exhibits significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Bacillus subtilis | 4 µg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values indicating potent antibacterial activity .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this triazole derivative has shown promising anti-inflammatory effects. In vitro studies involving peripheral blood mononuclear cells (PBMCs) demonstrated that the compound significantly reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicate a potential mechanism for its anti-inflammatory action:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 800 |
| IL-6 | 1200 | 600 |
These findings highlight the compound's potential in treating inflammatory diseases .
Cytotoxic Activity
The cytotoxic effects of This compound have been evaluated against various cancer cell lines. Notably, the compound exhibited selective cytotoxicity towards melanoma cells with an IC50 value of 15 µM. Comparative studies with standard chemotherapeutic agents indicate that this triazole derivative may offer a viable alternative in cancer treatment.
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma (A375) | 15 |
| Breast Carcinoma (MCF7) | 20 |
| Colon Carcinoma (HCT116) | 25 |
The selectivity towards melanoma cells underscores its potential application in targeted cancer therapies .
Case Studies
A recent study focused on the synthesis and biological evaluation of several triazole derivatives, including This compound . The research found that modifications to the phenyl rings significantly influenced biological activity. For instance, compounds with electron-donating groups demonstrated enhanced antibacterial efficacy compared to their electron-withdrawing counterparts .
Q & A
Basic: What are the standard synthetic routes for 3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole?
Methodological Answer:
The compound is typically synthesized via cyclization reactions involving hydrazine derivatives and aldehydes. For example:
- Step 1: Condensation of a substituted benzoate (e.g., ethyl p-chlorobenzoate) with isonicotinohydrazide to form a hydrazone intermediate.
- Step 2: Cyclization with hydrazine hydrate to generate the 1,2,4-triazole core.
- Step 3: Schiff base formation by reacting the triazole intermediate with aromatic aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde), followed by NaBH₄ reduction to stabilize the product .
Similar methods are employed in synthesizing RET inhibitors, where cyclization with POCl₃ or oxidation with m-chloroperbenzoic acid is used to finalize the triazole structure .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C for ethoxy/methoxy groups).
- NMR (¹H/¹³C): Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chlorophenyl group at δ 7.2–7.5 ppm) .
- X-ray Crystallography: Resolves 3D structure, including bond lengths and angles (e.g., C-Cl bond ~1.74 Å, dihedral angles between aromatic rings). Software like SHELXL refines crystallographic data .
Advanced: How can structural discrepancies in crystallographic data for triazole derivatives be resolved?
Methodological Answer:
- Cross-Validation: Compare data from multiple crystallographic studies (e.g., Acta Crystallographica reports ).
- Software Refinement: Use SHELXL (via WinGX suite ) to adjust thermal parameters and hydrogen bonding networks. For example, SHELXL’s robust refinement algorithms can resolve ambiguities in twinned crystals or high-displacement atoms .
- Validation Tools: Apply R-factor convergence tests (e.g., R < 0.05) and check for outliers in bond distances/angles using tools like PLATON .
Advanced: How do substituents (e.g., ethoxy vs. methoxy) influence the antioxidant activity of triazole derivatives?
Methodological Answer:
-
Experimental Design: Compare DPPH radical scavenging assays (IC₅₀ values) of derivatives with varying substituents. For example:
Substituent IC₅₀ (µM) Reference 4-Ethoxy-3-methoxy 12.3 4-Methoxy 18.7 -
Mechanistic Insight: Electron-donating groups (e.g., ethoxy) enhance radical stabilization via resonance effects. Steric hindrance from bulkier groups (e.g., ethoxy vs. methoxy) may reduce activity .
Basic: What are the common biological screening assays for triazole derivatives?
Methodological Answer:
- Antioxidant Activity: DPPH/ABTS radical scavenging assays, lipid peroxidation inhibition (e.g., IC₅₀ comparisons against BHA/BHT standards) .
- Enzyme Inhibition: Tyrosinase or carbonic anhydrase inhibition studies (e.g., Ki values using Lineweaver-Burk plots) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ for RET kinase inhibition in medullary thyroid cancer ).
Advanced: How can computational methods predict the pharmacological potential of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., RET kinase ). Focus on hydrogen bonding with active-site residues (e.g., Lys758, Asp892).
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a lower HOMO-LUMO gap (~4 eV) correlates with higher antioxidant activity .
- ADMET Prediction: Tools like SwissADME assess logP (lipophilicity) and bioavailability. A logP ~3.5 suggests moderate membrane permeability .
Advanced: What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). Discrepancies may arise from assay protocols (e.g., DPPH concentration or incubation time variations) .
- Structural Analogues: Test derivatives with controlled substituent changes (e.g., replacing 4-ethoxy with 4-methyl to isolate electronic effects) .
- Statistical Validation: Apply ANOVA to confirm significance (p < 0.05) between datasets .
Basic: How is the purity of synthesized triazole derivatives validated?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) and C18 columns; purity >95% confirmed by peak integration .
- Elemental Analysis: Compare experimental vs. theoretical C/H/N percentages (e.g., C: 58.2% vs. 58.5%) .
- Melting Point: Sharp melting range (e.g., 180–182°C) indicates homogeneity .
Advanced: What are the challenges in crystallizing triazole derivatives, and how are they mitigated?
Methodological Answer:
- Solvent Selection: Use mixed solvents (e.g., ethanol/dichloromethane) to improve solubility. Slow evaporation at 4°C promotes crystal growth .
- Twinned Crystals: Employ SHELXL’s TWIN/BASF commands to refine data from twinned crystals .
- Disorder Handling: Apply PART instructions in SHELXL to model disordered ethoxy/methoxy groups .
Advanced: How do halogen substituents (e.g., Cl) affect the compound’s stability and reactivity?
Methodological Answer:
- Stability Studies: Thermogravimetric analysis (TGA) shows Cl substituents increase thermal stability (decomposition >250°C vs. 200°C for non-halogenated analogues) .
- Reactivity: Cl groups act as electron-withdrawing moieties, directing electrophilic substitution to the para position. This is confirmed by X-ray data showing shorter C-Cl bonds (1.74 Å vs. C-C ~1.48 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
